![molecular formula C22H18N2O4 B12879643 Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a biquinoline core, which consists of two quinoline units connected at the 2 and 2’ positions, with dimethyl ester groups attached at the 4 and 4’ positions. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate typically involves the coupling of two quinoline units followed by esterification. One common method includes the use of transition metal-catalyzed reactions to form the biquinoline core. For instance, a palladium-catalyzed cross-coupling reaction can be employed to link two quinoline derivatives. Subsequent esterification with dimethyl carbonate under basic conditions yields the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dimethyl [2,2’-biquinoline]-4,4(1H)-diol.
Substitution: Halogenated or nitro-substituted biquinoline derivatives
Applications De Recherche Scientifique
Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate finds applications in various scientific domains:
Mécanisme D'action
The mechanism by which Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, leading to enhanced photophysical and catalytic activities .
In biological systems, the compound’s luminescent properties enable it to act as a probe, binding to specific biomolecules and emitting fluorescence upon excitation. This property is leveraged in imaging techniques to visualize cellular processes .
Comparaison Avec Des Composés Similaires
2,2’-Biquinoline: Lacks the ester groups, making it less reactive in certain chemical reactions.
3,3’-Dimethyl-2,2’-biquinoline: Similar structure but with methyl groups at different positions, affecting its steric and electronic properties.
2,2’-Bipyridine: A simpler analog with two pyridine units, commonly used in coordination chemistry but with different binding affinities and photophysical properties.
Uniqueness: Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate stands out due to its combination of a biquinoline core and ester functional groups, which confer unique reactivity and versatility in various applications. Its ability to form stable complexes with metals and its strong luminescence make it particularly valuable in both research and industrial settings .
Propriétés
Formule moléculaire |
C22H18N2O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
dimethyl 2-quinolin-2-yl-1H-quinoline-4,4-dicarboxylate |
InChI |
InChI=1S/C22H18N2O4/c1-27-20(25)22(21(26)28-2)13-19(24-17-10-6-4-8-15(17)22)18-12-11-14-7-3-5-9-16(14)23-18/h3-13,24H,1-2H3 |
Clé InChI |
NMUGMSNGCFXCLP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C=C(NC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


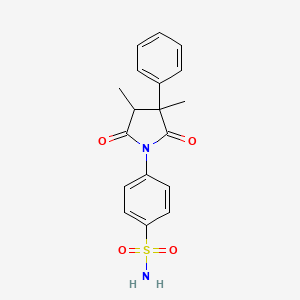
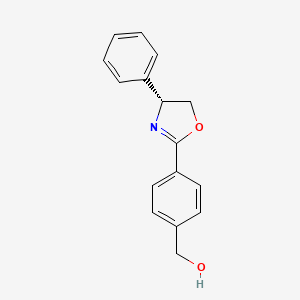
![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)


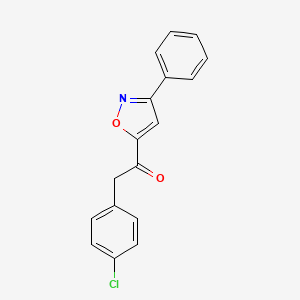
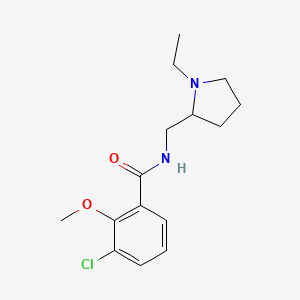

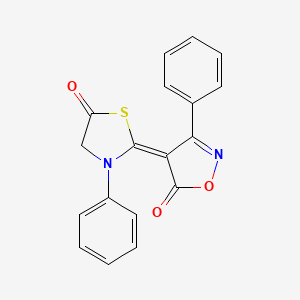
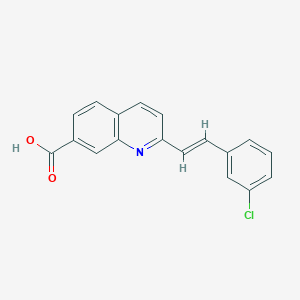
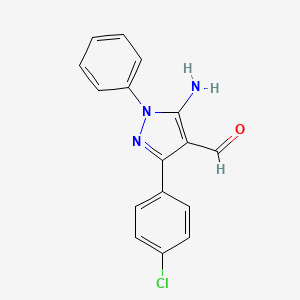
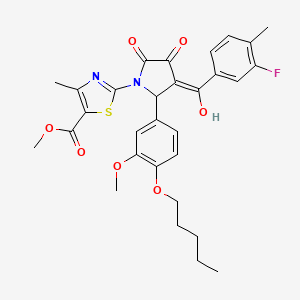
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)

